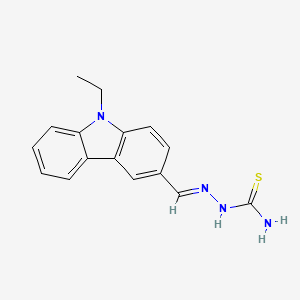

9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone involves Schiff base condensation reactions, typically starting from 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides. These reactions are efficient, yielding high amounts of the desired thiosemicarbazone compounds. The process highlights the versatility of thiosemicarbazones in forming new compounds through simple chemical reactions (Bingul et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic methods, including FT-IR, XRD analysis, and NMR spectroscopy. These techniques confirm the formation of the thiosemicarbazone and provide detailed information about its structural features, showcasing the compound's stability and confirming its expected chemical structure (Jyothi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its ability to form complexes with metals such as copper(II), which have been characterized and studied for their antibacterial activities. These complexes demonstrate the compound's potential in creating biologically active materials. Additionally, the compound undergoes various chemical reactions, including transalkylidation, which further highlights its versatility in organic synthesis (Jyothi et al., 2020).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and stability, are crucial for its application in chemical synthesis. These properties are typically determined through experimental methods, including thermogravimetric analysis (TGA), which provides insights into the compound's thermal stability and its potential use in various chemical reactions (Jyothi et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other compounds, ability to form complexes, and its photophysical and antioxidant properties, have been extensively investigated. These studies show the compound's potential as a valuable chemical agent for various applications in materials science and pharmaceuticals (Bingul et al., 2019).

Mécanisme D'action

The mechanism of action of 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone involves the reactivation of the p53 pathway in human melanoma cells . This compound enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . The knockdown or deletion of p53 in these cells counteracts the apoptosis and senescence induced by this compound .

Orientations Futures

The future directions for research on 9-ethyl-9H-carbazole-3-carbaldehyde thiosemicarbazone could involve further exploration of its antitumor activity and potential as a new drug for melanoma therapy . Additionally, its photophysical properties and potential applications in the field of medicinal chemistry could be investigated .

Propriétés

IUPAC Name |

[(E)-(9-ethylcarbazol-3-yl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-2-20-14-6-4-3-5-12(14)13-9-11(7-8-15(13)20)10-18-19-16(17)21/h3-10H,2H2,1H3,(H3,17,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQXMOOHTNHNQW-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NNC(=S)N)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/NC(=S)N)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B5609198.png)

![6-chloro-3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5609203.png)

![3-(3-hydroxyisoxazol-5-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5609211.png)

![6,6-dimethyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5609212.png)

![N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5609214.png)

![2-[(3-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5609219.png)

![6-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5609237.png)

![(1S*,5R*)-N-(4-methoxybenzyl)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5609247.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-pyrazin-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609263.png)

![4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5609264.png)

![2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5609273.png)

![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)